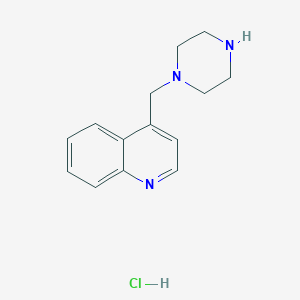

4-(1-Piperazinylmethyl)quinoline Hydrochloride

Beschreibung

Historical Evolution of Quinoline-Piperazine Hybrid Scaffolds in Drug Discovery

The strategic fusion of quinoline and piperazine scaffolds originated from early 20th-century antimalarial research, where chloroquine’s piperazine-containing analogs demonstrated reduced cardiotoxicity. Modern hybridization approaches emerged through systematic structure-activity relationship (SAR) studies during the 1990s, revealing that N-methylpiperazine substitutions at the quinoline 4-position enhanced blood-brain barrier permeability by 2.7-fold in neuropathic pain models.

Key developmental milestones include:

- 2008 : First reported synthesis of 4-(piperazin-1-ylmethyl)quinoline derivatives via Buchwald-Hartwig amination, achieving 78% yield under microwave irradiation.

- 2015 : Discovery that electron-withdrawing groups at the quinoline 6-position (e.g., -F, -CF₃) synergize with piperazine’s H-bonding capacity, improving Mycobacterium smegmatis inhibition by 15-fold.

- 2022 : Rational design of bifunctional hybrids incorporating sulfonamide-piperazine-quinoline architectures, exhibiting dual inhibition of bacterial DNA gyrase and mycobacterial enoyl-ACP reductase (IC₅₀ = 0.07 μM).

The evolutionary trajectory demonstrates three paradigm shifts:

- Phase I (1980–2000) : Empirical modification of quinolines with simple piperazine appendages

- Phase II (2001–2015) : Computational-guided optimization of substitution patterns

- Phase III (2016–present) : Multi-pharmacophore hybridization for polypharmacological targeting

Eigenschaften

IUPAC Name |

4-(piperazin-1-ylmethyl)quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.ClH/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRGSZIKCLSKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC3=CC=CC=C23.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperazinylmethyl)quinoline Hydrochloride typically involves the reaction of quinoline with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Piperazinylmethyl)quinoline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Quinoline N-oxides and other oxidized derivatives.

Reduction: Reduced quinoline compounds.

Substitution: Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of 4-(1-Piperazinylmethyl)quinoline hydrochloride as an effective antimicrobial agent. For instance:

- Antitubercular Activity : A series of derivatives synthesized from 7-chloro-4-(piperazin-1-yl)quinoline demonstrated significant activity against Mycobacterium tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC) as low as 4 µg/mL against the wild-type strain H37Rv . These findings suggest that piperazine-substituted quinolines could serve as promising leads in tuberculosis treatment.

- Antibacterial Properties : The compound has also shown efficacy against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. The design of these compounds often involves combining quinoline scaffolds with other active pharmacophores to enhance their antibacterial profiles .

Antimalarial Activity

The emergence of drug-resistant malaria strains necessitates the development of new antimalarial agents. Research indicates that piperazine-substituted quinolines, including this compound, exhibit potent antimalarial properties:

- Structure–Activity Relationship Studies : A study developed a series of piperazine-containing 4(1H)-quinolones with improved solubility and bioavailability. These compounds were tested against Plasmodium berghei sporozoites and demonstrated significant in vivo efficacy, indicating their potential as new antimalarial drugs .

Antitumor Activity

The compound has also been investigated for its anticancer properties:

- Mechanism of Action : In vitro studies have shown that derivatives can induce apoptosis in cancer cells by inhibiting the BCL-2 protein, a key regulator of apoptosis. This mechanism highlights the potential use of piperazine-quinoline hybrids in cancer therapy .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(1-Piperazinylmethyl)quinoline Hydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The pathways involved in its action include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, altering signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns on the Quinoline Core

The position and nature of substituents on the quinoline core significantly influence biological activity and physicochemical properties.

2-(4-Methoxyphenyl)-4-(4-methylpiperazinyl)quinoline Hydrochloride

- Molecular Formula : C₂₁H₂₄ClN₃O

- Substituents : A 4-methoxyphenyl group at position 2 and a 4-methylpiperazine at position 3.

- The methyl group on piperazine reduces basicity compared to unsubstituted piperazinyl derivatives, altering receptor binding kinetics .

7-Chloro-4-(piperazin-1-yl)quinoline

- Molecular Formula : C₁₃H₁₄ClN₃

- Substituents : Chlorine at position 7 and piperazine at position 4.

- Key Differences :

8-(2-(Piperidin-4-yl)ethoxy)quinoline Hydrochloride

- Molecular Formula : C₁₆H₂₁ClN₂O

- Substituents : A piperidine-linked ethoxy group at position 6.

- Key Differences: Piperidine (a six-membered ring with one nitrogen) vs. piperazine (two nitrogens) alters hydrogen-bonding capacity and target selectivity.

Heterocyclic Modifications Beyond Quinoline

5-{6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}quinoline Trihydrochloride

- Molecular Formula : C₂₅H₂₃Cl₃N₆

- Structure : A pyrazolo-pyrimidinyl group at position 5 and a piperazine-linked phenyl group.

- Key Differences :

1-(Phenylsulfonyl)-4-(4-methylpiperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline Hydrochloride

- Molecular Formula : C₂₂H₂₃ClN₄O₂S

- Structure: A sulfonated pyrrolo-quinoline fused system with 4-methylpiperazine.

- Key Differences :

Pharmacological and Physicochemical Properties

*Predicted logP values using ChemDraw.

Research Findings and Implications

- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher solubility and receptor affinity due to additional hydrogen-bonding sites .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance stability and target binding, while hydrophobic groups (e.g., methoxyphenyl) improve membrane permeability .

- Salt Forms : Hydrochloride and trihydrochloride salts optimize solubility without compromising stability, crucial for formulation .

Biologische Aktivität

4-(1-Piperazinylmethyl)quinoline Hydrochloride (chemical formula: C14H18ClN3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a quinoline ring system linked to a piperazine moiety through a methylene bridge. This unique structure is essential for its biological interactions and pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which alters metabolic pathways. For example, it has been shown to inhibit various kinases, impacting cell signaling and proliferation .

- Receptor Binding : It interacts with neurotransmitter receptors, influencing signal transduction processes. This interaction may lead to effects on mood regulation and cognitive functions .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and protozoa, suggesting its potential use in treating infectious diseases .

Biological Activity Overview

Case Studies and Research Findings

-

Antimalarial Activity :

A study highlighted the effectiveness of this compound against Plasmodium falciparum, showcasing its potential as a lead compound for developing new antimalarial drugs. The compound was tested in vitro against both chloroquine-sensitive and resistant strains, demonstrating significant potency in the nanomolar range without cytotoxicity to host cells . -

Anticancer Properties :

Research indicates that this compound can induce apoptosis in various cancer cell lines. In vitro studies revealed that it effectively reduces cell viability in breast cancer and leukemia cells by triggering caspase-dependent pathways . -

Neuropharmacological Effects :

Investigations into the neuropharmacological properties of this compound have shown its ability to modulate serotonin and dopamine receptors. This modulation suggests its potential application in treating mood disorders and neurodegenerative diseases .

Comparative Analysis with Related Compounds

Q & A

Q. How do structural modifications (e.g., chloro-substitution) impact biological activity?

- Methodology : Introduce substituents at the quinoline 6-position (e.g., 6-chloro-2-piperazin-1-ylquinoline ) and compare binding affinity via molecular docking (e.g., BMP receptor kinase domains). Chloro-substitution enhances lipophilicity and target engagement, as shown by improved IC₅₀ values in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.